molecular formula C9H17N3OS B13427969 (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13427969
M. Wt: 215.32 g/mol
InChI Key: UMOXIUHQIZXPSP-UHFFFAOYSA-N
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Description

(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrahydrothiophenyl group, and a hydroxyacetimidamide moiety

Properties

Molecular Formula

C9H17N3OS

Molecular Weight

215.32 g/mol

IUPAC Name

2-[cyclopropyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H17N3OS/c10-9(11-13)5-12(7-1-2-7)8-3-4-14-6-8/h7-8,13H,1-6H2,(H2,10,11)

InChI Key

UMOXIUHQIZXPSP-UHFFFAOYSA-N

Isomeric SMILES

C1CC1N(C/C(=N/O)/N)C2CCSC2

Canonical SMILES

C1CC1N(CC(=NO)N)C2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the tetrahydrothiophenyl group, and the final coupling with the hydroxyacetimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid
  • 3-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
  • N-Cyclopropyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide

Uniqueness

(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for various research applications.

Biological Activity

(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of Tetrahydrothiophene Ring : This step involves cyclization reactions that create the thiophene structure.
  • Cyclopropyl Substitution : Cyclopropyl groups are introduced through nucleophilic substitution methods.
  • Hydroxylation : The introduction of the hydroxyacetimidamide moiety is achieved via acylation reactions.

The biological activity of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Properties : Research indicates that compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication pathways.
  • Antimicrobial Activity : The compound has demonstrated potential antibacterial effects, particularly against Gram-positive bacteria.

Case Studies

  • Antiviral Evaluation :
    • In a study evaluating the antiviral effects of related compounds, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide was tested against several viruses. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting effective inhibition of viral replication pathways.
  • Antimicrobial Testing :
    • A series of antimicrobial assays were conducted to assess the efficacy of the compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenObserved EffectReference
AntiviralInfluenza VirusSignificant viral load reduction
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialEscherichia coliMIC = 64 µg/mL

Discussion

The findings highlight the promising biological activities associated with (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide. Its structural features contribute to its interaction with biological targets, leading to significant antiviral and antibacterial effects. Further research is warranted to elucidate the precise mechanisms and optimize its pharmacological profile.

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